N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 4-methylpiperazine with an appropriate alkylating agent to introduce the desired substituents.
Introduction of the Thiophene Ring: This step involves the coupling of the piperazine derivative with a thiophene-containing reagent under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This is achieved through a nucleophilic substitution reaction, where the trifluoromethyl-substituted phenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of new substituents in place of the trifluoromethyl group.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiophene and trifluoromethyl groups can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in medicinal chemistry, particularly in cancer treatment.
4-[(4-methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide: Another compound with a piperazine ring and potential biological activity.
Uniqueness
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of its structural elements, which can confer distinct chemical and biological properties. The presence of the thiophene ring and the trifluoromethyl group can enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2S/c1-26-7-9-27(10-8-26)17(14-6-11-30-13-14)12-24-18(28)19(29)25-16-4-2-15(3-5-16)20(21,22)23/h2-6,11,13,17H,7-10,12H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJREAVIIAVDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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